1-苄基吡咯烷-3-甲酰胺

描述

1-Benzylpyrrolidine-3-carboxamide, also known as BPC-157, is a peptide that has been studied extensively for its potential applications in the medical field. BPC-157 is a synthetic peptide composed of 15 amino acids and is derived from a natural human protein called gastric juice. It has been used in various laboratory experiments to determine its potential for therapeutic applications. BPC-157 has been found to have a variety of effects on the body, including anti-inflammatory, anti-oxidant, and wound healing properties.

科学研究应用

药物化学:药物设计与合成

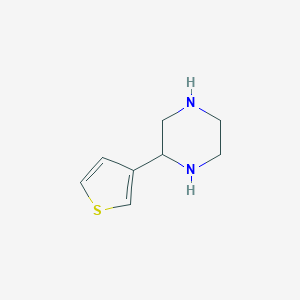

1-苄基吡咯烷-3-甲酰胺由于其吡咯烷环,在药物发现中用作多功能支架。 这种结构在药物化学中至关重要,用于创造具有高靶标选择性的化合物 . 吡咯烷环的非平面性和立体异构性允许不同的生物活性,使其成为设计具有不同生物特征的新药的重要组成部分。

生物技术:酶抑制和蛋白质相互作用

在生物技术中,1-苄基吡咯烷-3-甲酰胺因其调节酶活性和蛋白质相互作用的潜力而受到关注。 它的结构特征可以微调以开发针对特定酶或蛋白质靶点的抑制剂或调节剂,这对于理解生物途径和开发治疗剂至关重要 .

工业化学:材料合成

该化合物的坚固性使其适合于创建具有特定特性的材料。 在工业应用中,它可以用于合成具有所需化学和物理特性的新型聚合物或涂层,促进材料科学的进步 .

环境科学:污染治理

关于 1-苄基吡咯烷-3-甲酰胺的研究包括其在环境应用中的使用,例如开发新型过滤材料或化学试剂,这些材料或试剂可以帮助处理污染物或在废物管理过程中使用 .

分析化学:色谱法和光谱法

在分析化学中,1-苄基吡咯烷-3-甲酰胺的衍生物可以用作色谱方法或光谱分析中的标准品或试剂,帮助检测和定量各种物质 .

药理学:治疗剂开发

正在研究该化合物的骨架,以了解其药理学应用,特别是在开发治疗剂方面,这些治疗剂可以与特定受体或生物途径相互作用以治疗疾病 .

安全和危害

1-Benzylpyrrolidine-3-carboxamide is classified as acutely toxic if swallowed (Category 3, H301) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation when handling this compound .

未来方向

作用机制

Target of Action

It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

The mode of action of pyrrolidine alkaloids is generally associated with their ability to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrrolidine alkaloids, it is likely that multiple pathways are affected .

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

属性

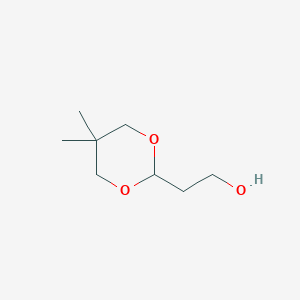

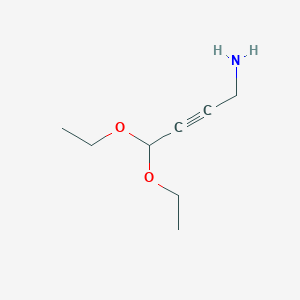

IUPAC Name |

1-benzylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)11-6-7-14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAGHMKIPMKKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590304 | |

| Record name | 1-Benzylpyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115687-29-1 | |

| Record name | 1-Benzylpyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide](/img/structure/B39714.png)